molecular formula C12H16N2O2S B3098624 tert-butyl N-(4-carbamothioylphenyl)carbamate CAS No. 1339931-27-9

tert-butyl N-(4-carbamothioylphenyl)carbamate

Cat. No.: B3098624
CAS No.: 1339931-27-9
M. Wt: 252.33 g/mol
InChI Key: KXLJRQBLJRFROO-UHFFFAOYSA-N
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Description

“tert-butyl N-(4-carbamothioylphenyl)carbamate” is a chemical compound with the CAS Number: 1339931-27-9 . Its molecular weight is 252.34 . The IUPAC name of this compound is tert-butyl 4-(aminocarbothioyl)phenylcarbamate .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H16N2O2S/c1-12(2,3)16-11(15)14-9-6-4-8(5-7-9)10(13)17/h4-7H,1-3H3,(H2,13,17)(H,14,15) . This code provides a specific textual identifier for the compound’s molecular structure.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Carbocyclic Analogues : The compound has been used as an intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides (Ober et al., 2004).
  • Crystal Structure Examination : Studies on similar tert-butyl carbamates have been conducted to understand their crystal structures, providing insights into the molecular arrangements and bonding interactions (Baillargeon et al., 2017).

Chemical Reactivity and Synthesis Methods

  • Metalation and Alkylation Studies : Research has explored the metalation between nitrogen and silicon in tert-butyl carbamate derivatives, leading to efficient reactions with various electrophiles (Sieburth et al., 1996).
  • Catalytic Synthesis Processes : The compound has been utilized in rhodium-catalyzed enantioselective additions, demonstrating its role in complex chemical syntheses (Storgaard & Ellman, 2009).

Applications in Organic Chemistry

  • Intermediate for Biologically Active Compounds : Tert-butyl carbamates have been synthesized as intermediates in the production of various biologically active compounds (Zhao et al., 2017).
  • Palladium-Catalyzed Reactions : Studies have investigated palladium-catalyzed cross-coupling reactions involving tert-butyl carbamate, highlighting its utility in organic synthesis (Qin et al., 2010).

Molecular Interactions and Bonding

  • Hydrogen Bond Studies : The interaction of tert-butyl carbamate derivatives through hydrogen bonds has been a subject of study, aiding in understanding molecular architectures (Das et al., 2016).

Properties

IUPAC Name

tert-butyl N-(4-carbamothioylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c1-12(2,3)16-11(15)14-9-6-4-8(5-7-9)10(13)17/h4-7H,1-3H3,(H2,13,17)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLJRQBLJRFROO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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